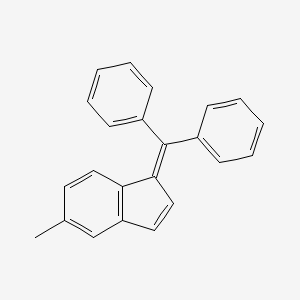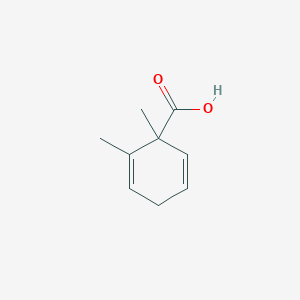
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound characterized by a cyclohexadiene ring substituted with two methyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Birch reduction of substituted benzoic acids, followed by isomerization to yield the desired cyclohexadiene derivative . Another method includes the use of transition-metal-free ionic transfer processes, where cyclohexa-1,4-dienes are utilized as surrogates for hazardous chemicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.
Substitution: Electrophilic substitution reactions can occur at the diene positions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) are frequently used in electrophilic addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the diene acts as a nucleophile, reacting with electrophiles to form addition products. The stability of the resulting carbocation intermediates plays a crucial role in determining the reaction pathway and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A related compound with hydroxyl groups instead of methyl groups, showing different reactivity and applications.
1-Phenylcyclohexa-2,5-diene-1-carboxylic acid: Another similar compound with a phenyl group, used in different synthetic applications.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: A compound used in pigment production, highlighting the versatility of cyclohexadiene derivatives.
Uniqueness
1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
55262-10-7 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1,2-dimethylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-7-5-3-4-6-9(7,2)8(10)11/h4-6H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
JHGQXPPXSANZRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC=CC1(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
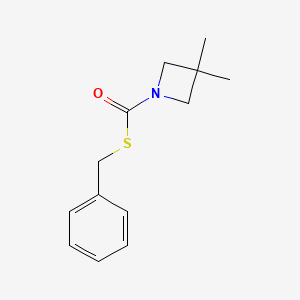
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
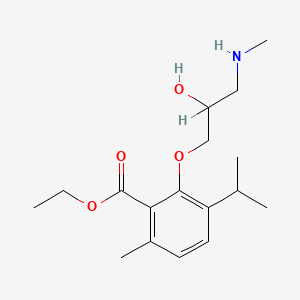
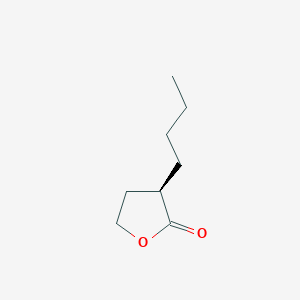
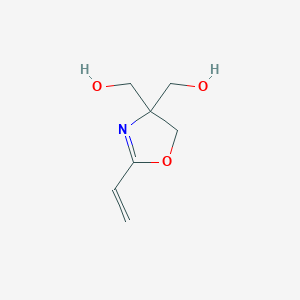
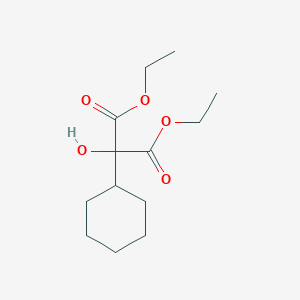
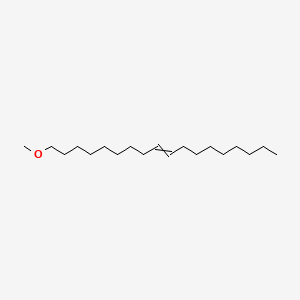
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)
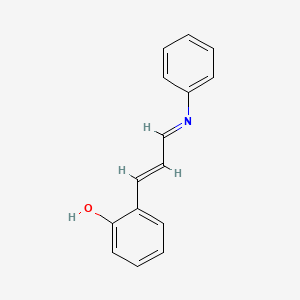
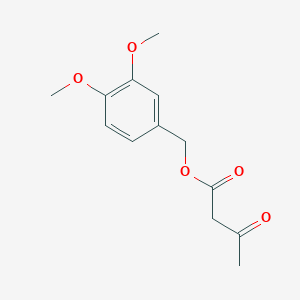
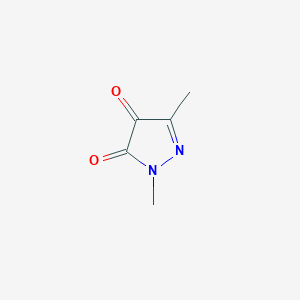
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
